Ethyl 4'-methoxybiphenyl-2-carboxylate
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Overview
Description
[1,1’-Biphenyl]-2-carboxylic acid, 4’-methoxy-, ethyl ester: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic acid group at the 2-position of one ring and a methoxy group at the 4’-position of the other ring, esterified with an ethyl group. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 4’-methoxy-, ethyl ester typically involves the esterification of [1,1’-Biphenyl]-2-carboxylic acid, 4’-methoxy- with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products:
Oxidation: Formation of [1,1’-Biphenyl]-2-carboxylic acid, 4’-methoxy-.
Reduction: Formation of [1,1’-Biphenyl]-2-carboxylic acid, 4’-methoxy-, ethyl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2-carboxylic acid, 4’-methoxy-, ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 4’-methoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-2-carboxylic acid, 4’-hydroxy-, ethyl ester
- [1,1’-Biphenyl]-2-carboxylic acid, 4’-chloro-, ethyl ester
- [1,1’-Biphenyl]-2-carboxylic acid, 4’-methyl-, ethyl ester
Comparison: Compared to its analogs, [1,1’-Biphenyl]-2-carboxylic acid, 4’-methoxy-, ethyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
CAS No. |
858035-49-1 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)15-7-5-4-6-14(15)12-8-10-13(18-2)11-9-12/h4-11H,3H2,1-2H3 |
InChI Key |
ZIFCEGMYRZZOLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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